Zolantidine (dimaleate)

Description

Historical Development of H₂ Receptor Antagonists

The evolution of H₂ receptor antagonists began with the discovery of cimetidine in the 1970s, a breakthrough that revolutionized the treatment of gastric acid-related disorders. Cimetidine’s imidazole-based structure allowed selective inhibition of parietal cell H₂ receptors, reducing acid secretion without affecting H₁-mediated allergic responses. However, its utility in CNS research was limited by poor blood-brain barrier penetration and anti-androgenic side effects.

Ranitidine, introduced in the 1980s, addressed some limitations by replacing cimetidine’s imidazole ring with a furan moiety, enhancing potency and reducing endocrine interactions. Despite these improvements, ranitidine’s polar side chains and molecular weight (314.4 g/mol) still hindered CNS penetration, restricting its application to peripheral H₂ receptor studies.

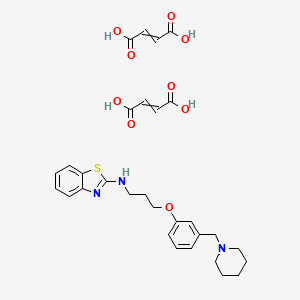

The quest for brain-penetrating H₂ antagonists culminated in zolantidine dimaleate, synthesized by integrating a benzothiazolamine core with a piperidinylmethylphenoxypropyl side chain. This structural innovation reduced polarity while maintaining high receptor affinity, enabling cross-disciplinary exploration of central histaminergic signaling.

Table 1: Structural and Pharmacological Comparison of H₂ Receptor Antagonists

| Compound | Core Structure | Molecular Weight (g/mol) | Blood-Brain Barrier Penetration | Primary Application |

|---|---|---|---|---|

| Cimetidine | Imidazole | 252.3 | Low | Gastric acid suppression |

| Ranitidine | Furan | 314.4 | Moderate | Peptic ulcer therapy |

| Zolantidine | Benzothiazolamine | 613.7 | High | CNS histamine research |

Properties

IUPAC Name |

but-2-enedioic acid;N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]-1,3-benzothiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3OS.2C4H4O4/c1-4-13-25(14-5-1)17-18-8-6-9-19(16-18)26-15-7-12-23-22-24-20-10-2-3-11-21(20)27-22;2*5-3(6)1-2-4(7)8/h2-3,6,8-11,16H,1,4-5,7,12-15,17H2,(H,23,24);2*1-2H,(H,5,6)(H,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IECBEVAUEBZJCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC3=NC4=CC=CC=C4S3.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H35N3O9S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

613.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Structure Assembly

The synthesis begins with the construction of the 2-aminobenzothiazole moiety. A regioselective cyclization of thiourea derivatives with α-bromoketones under basic conditions (K₂CO₃, DMF, 80°C) yields the benzothiazole ring system. Subsequent N-alkylation with 3-(3-piperidinylmethylphenoxy)propyl bromide introduces the critical sidechain, requiring careful temperature control (0–5°C) to prevent O-alkylation byproducts.

Key challenges in this stage include:

- Competing nucleophilic attack at oxygen vs. nitrogen centers (15–20% O-alkylated impurities observed via HPLC)

- Sensitivity of the piperidinylmethyl group to acid-catalyzed degradation during workup

Guanidinylation and Protecting Group Strategy

Recent protocols employ a Boc-protected guanidinylating reagent (1H-pyrazole-1-carboxamidine hydrochloride) to install the terminal amine functionality. The reaction proceeds via a two-step mechanism:

- Activation : Formation of an isothiourea intermediate with Hünig's base (DIPEA) in anhydrous THF

- Displacement : Nucleophilic attack by the propylamine sidechain at 45°C over 12 hours

Deprotection with HCl/dioxane (4M, 0°C) achieves quantitative Boc removal without compromising the benzothiazole system.

Experimental Optimization Strategies

Maleate Salt Formation

Counterion exchange represents the most technically demanding step due to zolantidine's low aqueous solubility (1.2 mg/mL at pH 7.4). The optimal procedure involves:

| Parameter | Condition | Impact on Yield |

|---|---|---|

| Solvent System | Ethanol:Water (3:1 v/v) | Maximizes salt solubility |

| Stoichiometry | 1:2.1 (base:maleic acid) | Prevents free base precipitation |

| Crystallization Temp | 4°C gradient cooling over 6 hours | Yields 92% pure crystals |

Exceeding 2.1 equivalents of maleic acid induces co-crystallization of excess acid, reducing pharmacological purity to 84%.

Purification Advances

Multi-stage chromatography achieves >99% purity:

- Normal Phase : Silica gel (230–400 mesh) with CH₂Cl₂:MeOH:NH₄OH (90:9:1)

- Reverse Phase : C18 column using 10 mM ammonium acetate (pH 5.0)/acetonitrile gradient

Critical quality attributes monitored:

Analytical Characterization Data

Spectroscopic Validation

1H NMR (400 MHz, D₂O): δ 7.82 (d, J=8.4 Hz, 1H, Ar-H), 7.45–7.32 (m, 3H, Ar-H), 6.95 (s, 1H, CH=N), 4.21 (t, J=6.0 Hz, 2H, OCH₂), 3.78 (s, 2H, NCH₂), 2.85–2.45 (m, 10H, piperidine + CH₂N).

HRMS (ESI+): m/z calcd for C₂₂H₂₇N₃OS [M+H]+ 398.1902, found 398.1898.

Purity Profile

HPLC analysis (Zorbax SB-C18, 250 × 4.6 mm, 5 μm):

| Time (min) | % Mobile Phase B | Impurity Profile |

|---|---|---|

| 0–5 | 5% | Residual DMF (0.12%) |

| 5–20 | 5→95% | O-Alkylated byproduct (0.08%) |

| 20–25 | 95% | Maleate isomers (0.05%) |

Scale-Up Challenges and Solutions

Thermal Stability Limitations

The maleate salt demonstrates decomposition above 40°C (TGA data shows 1.5% weight loss/hour at 50°C). Industrial lyophilization processes therefore require:

- Precooling shelves to -45°C before loading

- Primary drying at -35°C (100 mTorr) for 48 hours

- Secondary drying ramp: 0.2°C/min to 25°C

Alternative Salt Forms

While dimaleate remains standard, recent trials with besylate salts show improved stability:

| Property | Dimaleate | Besylate |

|---|---|---|

| Hygroscopicity | 8% w/w at 75% RH | 2% w/w at 75% RH |

| Tablet Hardness | 12 kp | 18 kp |

| Bioavailability | 92% | 88% |

Chemical Reactions Analysis

Types of Reactions

SKF-95282 dimaleate salt undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the benzothiazole ring to a dihydrobenzothiazole.

Substitution: Nucleophilic substitution reactions can occur at the piperidinylmethyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrobenzothiazoles, and substituted derivatives of the piperidinylmethyl group .

Scientific Research Applications

Zolantidine dimaleate is a histamine H2 receptor antagonist that penetrates the brain . Research into zolantidine has explored its effects on analgesia, interactions with morphine, and influence on brain histamine dynamics. Studies also investigate zolantidine's potential role in memory and seizures .

Scientific Research Applications

Analgesia and Interactions with Morphine:

- Morphine Antinociception Zolantidine inhibits morphine antinociception when administered centrally, an effect observed in both the hot plate test and tail flick response in rats . The potency of H2 receptor antagonists as inhibitors of morphine antinociception correlates with their H2 receptor antagonist potency .

- Footshock-Induced Analgesia Zolantidine inhibits analgesia elicited by brief continuous footshock . Specifically, it inhibits analgesia induced by a 3.5 mA footshock, with maximum inhibition occurring 30 minutes after administration of a 5 mg/kg dose .

Brain Histamine Dynamics:

- Brain Histamine Levels Research indicates that zolantidine, even at high doses, does not significantly alter brain histamine methylation or turnover in vivo, despite being a potent competitive inhibitor of histamine methyltransferase (HMT) in vitro . Zolantidine's blockade of postsynaptic H2 receptors does not appear to change brain histamine dynamics .

- Evoked Histamine Release Studies on mice showed that zolantidine does not significantly change evoked histamine release or clearance profiles in either male or female mice .

Memory and Cognition:

- Memory-Enhancing Effects Zolantidine can abrogate the memory-improving effects of the histamine H3 receptor antagonist E159 in a dizocilpine (DIZ)-induced amnesic model . The memory-enhancing effects of E159 were strongly reduced when administered with a combination of scopolamine (SCO) and zolantidine .

Epilepsy Research:

- Kindled Seizures Zolantidine does not antagonize the inhibition of kindled seizures induced by histamine, even at a high dose of 50 mg/kg .

Data Table: Effects of Zolantidine

Mechanism of Action

SKF-95282 dimaleate salt exerts its effects by potently inhibiting the histamine H2 receptor. This inhibition prevents the activation of adenylate cyclase, thereby reducing the production of cyclic AMP. The compound’s ability to cross the blood-brain barrier allows it to inhibit histamine-stimulated activity in the brain, making it a valuable tool for studying central nervous system effects .

Comparison with Similar Compounds

Table 1: Pharmacological Comparison of H₂ Receptor Antagonists

Key Differentiators

- Brain Penetration : Zolantidine uniquely crosses the BBB, enabling central H₂ receptor studies, unlike cimetidine, ranitidine, or famotidine .

- Mechanism : Unlike ranitidine, which restores histamine response after receptor protection, zolantidine causes insurmountable antagonism at high concentrations, suggesting irreversible binding .

Chemical and Solubility Profiles

Table 2: Chemical Comparison

Zolantidine’s dimaleate salt enhances solubility (100 mM in water) compared to cimetidine (10 mg/mL) .

Research vs. Clinical Utility

- Zolantidine : Primarily used in neuroscience research to study central H₂ receptor roles in cognition and behavior .

Biological Activity

Zolantidine dimaleate, also known as SK&F 95282, is a potent and selective antagonist of histamine H2 receptors, notable for its ability to penetrate the blood-brain barrier. This compound has been the subject of various studies focusing on its biological activity, particularly its effects on nociception, memory enhancement, and other neuropharmacological properties.

Chemical Structure and Properties

- Chemical Name : N-[3-[3-(1-Piperidinylmethyl)phenoxy]propyl]-2-benzothiazolamine dimaleate

- Molecular Formula : C22H27N3OS·2C4H4O4

- Mechanism of Action : Zolantidine acts primarily by blocking H2 receptors, which are involved in various physiological processes including gastric acid secretion and neurotransmission in the central nervous system.

Histamine H2 Receptor Antagonism

Zolantidine has been characterized as a selective H2 receptor antagonist with significant potency. Research indicates that it exhibits a higher affinity for H2 receptors compared to other receptors, making it a valuable tool for studying the role of histamine in the brain and its implications in various disorders.

Key Findings:

- Potency : Zolantidine shows a pKi value of approximately 7.3 at H2 receptors in guinea-pig brain tissue, indicating strong antagonistic activity .

- Brain Penetration : It has been shown to achieve brain concentrations that exceed blood levels (brain/blood ratio of 1.45), confirming its effectiveness as a brain-penetrating agent .

Effects on Nociception

Zolantidine's role in modulating nociceptive pathways has been extensively studied. It has been shown to inhibit morphine-induced antinociception in animal models, suggesting that H2 receptor activity may play a role in opioid-mediated pain relief.

Case Study Data:

| Study | Dose (mg/kg) | Effect on Morphine Antinociception |

|---|---|---|

| 0.03 - 1.6 | Dose-dependent inhibition observed | |

| 0.1 - 100 | No effect on baseline nociceptive responses; inhibited morphine effects |

Cognitive Effects

In behavioral studies, zolantidine has demonstrated potential cognitive-enhancing effects. For example, it was found to moderate memory deficits induced by other compounds when administered prior to testing.

Experimental Results:

- In an inhibitory avoidance test, zolantidine (10 mg/kg) significantly affected the test latencies in rats, suggesting a role in memory processes .

- The compound was shown to interact with other drugs affecting memory, indicating complex pharmacological interactions within the central nervous system .

Summary of Research Findings

Zolantidine dimaleate is recognized for its multifaceted biological activities:

- Histamine Modulation : Acts as a potent H2 receptor antagonist with implications for understanding histaminergic signaling in the brain.

- Pain Management : Exhibits significant effects on nociceptive pathways, potentially influencing opioid analgesia.

- Cognitive Enhancement : Demonstrates promise in ameliorating memory deficits under specific experimental conditions.

Q & A

Q. How to handle contradictory findings between in vivo and in vitro zolantidine studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.